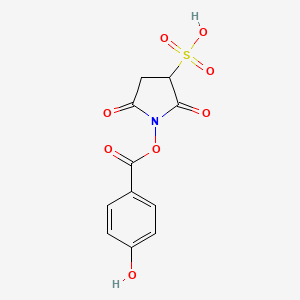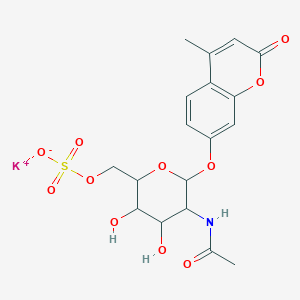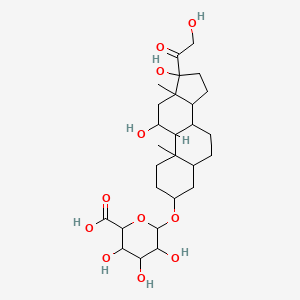
(2S)-2-amino-3-cycloheptylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-アミノ-3-シクロヘプチルプロパン酸は、アミノ酸の一種である有機化合物です。この化合物は、アミノ酸骨格のα炭素にシクロヘプチル基が結合しており、一般的なアミノ酸と比較して構造的にユニークです。
準備方法
合成ルートと反応条件
(2S)-2-アミノ-3-シクロヘプチルプロパン酸の合成は、通常、正しい立体化学を確保するためにキラルな出発物質を使用します。一般的な方法の1つは、キラル触媒またはキラル補助剤を使用して実現できる不斉合成です。たとえば、プロリン由来のキラル補助剤を使用すると、アルキル化と環化反応のシリーズを通じて、目的の立体異性体の形成が促進されます .
工業的生産方法
(2S)-2-アミノ-3-シクロヘプチルプロパン酸の工業的生産には、キラル触媒を使用した大規模な不斉合成が含まれる場合があります。このプロセスは、収率と純度を最適化し、温度、溶媒、pHなどの反応条件を注意深く制御して、目的の生成物を効率的に得られるようにします。
化学反応の分析
反応の種類
(2S)-2-アミノ-3-シクロヘプチルプロパン酸は、次のようなさまざまな化学反応を受けることができます。
酸化: アミノ基は酸化されて、対応するオキシムまたはニトリルを形成できます。
還元: カルボン酸基はアルコールに還元できます。
置換: アミノ基は求核置換反応に関与して、アミドや他の誘導体を形成できます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬は、酸性または塩基性条件で使用できます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) は一般的な還元剤です。
置換: アシルクロリドや無水物などの試薬は、塩基の存在下でアミドを形成するために使用できます。
生成される主な生成物
酸化: オキシムまたはニトリルの生成。
還元: アルコールの生成。
置換: アミドまたはエステルの生成。
科学的研究の応用
(2S)-2-アミノ-3-シクロヘプチルプロパン酸は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成における構成単位として使用されます。
生物学: タンパク質工学や酵素阻害における潜在的な役割について研究されています。
医学: 特に特定の酵素や受容体を標的とする新薬の開発において、潜在的な治療効果について調査されています。
作用機序
(2S)-2-アミノ-3-シクロヘプチルプロパン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。シクロヘプチル基は、これらの標的に対する結合親和性と選択性を高める可能性があり、それらの活性の調節につながります。これは、関与する特定の標的と経路に応じて、さまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
(2S)-2-アミノ-3-シクロヘキシルプロパン酸: 構造は似ていますが、シクロヘプチル基の代わりにシクロヘキシル基を持っています。
(2S)-2-アミノ-3-フェニルプロパン酸: シクロヘプチル基の代わりにフェニル基が含まれています。
(2S)-2-アミノ-3-シクロペンチルプロパン酸: シクロヘプチル基の代わりにシクロペンチル基が特徴です。
独自性
(2S)-2-アミノ-3-シクロヘプチルプロパン酸にシクロヘプチル基が存在することで、反応性と結合相互作用に影響を与える可能性のある、独自の立体および電子特性が与えられます。これは、構造活性相関を研究し、特定の生物活性を持つ新しい分子を開発するための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
(2S)-2-amino-3-phenylpropanoic acid: Contains a phenyl group instead of a cycloheptyl group.
(2S)-2-amino-3-cyclopentylpropanoic acid: Features a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
The presence of the cycloheptyl group in (2S)-2-amino-3-cycloheptylpropanoic acid imparts unique steric and electronic properties, which can influence its reactivity and binding interactions. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with specific biological activities .
特性
IUPAC Name |
(2S)-2-amino-3-cycloheptylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKZEQGDVZCGPZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)




![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)

![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)

![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)
